molecular formula C16H14N2S B427954 1H-benzimidazol-2-yl cinnamyl sulfide

1H-benzimidazol-2-yl cinnamyl sulfide

Cat. No.: B427954
M. Wt: 266.4g/mol
InChI Key: SXTXIERABXQNQW-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Benzimidazol-2-yl cinnamyl sulfide is a benzimidazole derivative featuring a cinnamyl sulfide substituent at the 2-position of the heterocyclic core. Benzimidazoles are widely studied for their pharmacological and agrochemical applications, particularly due to their structural versatility and ability to engage in hydrogen bonding and π-π stacking interactions .

Properties

Molecular Formula

C16H14N2S

Molecular Weight

266.4g/mol

IUPAC Name

2-[(E)-3-phenylprop-2-enyl]sulfanyl-1H-benzimidazole

InChI

InChI=1S/C16H14N2S/c1-2-7-13(8-3-1)9-6-12-19-16-17-14-10-4-5-11-15(14)18-16/h1-11H,12H2,(H,17,18)/b9-6+

InChI Key

SXTXIERABXQNQW-RMKNXTFCSA-N

SMILES

C1=CC=C(C=C1)C=CCSC2=NC3=CC=CC=C3N2

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CSC2=NC3=CC=CC=C3N2

Canonical SMILES

C1=CC=C(C=C1)C=CCSC2=NC3=CC=CC=C3N2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Key properties such as solubility, partition coefficient (log P), and acidity (pKa) are critical for drug bioavailability and formulation. A comparative analysis based on structurally related benzimidazoles is presented below:

Compound Substituent Solubility (mg/ml) Log P pKa Biological Activity
Albendazole Carbamate (propylsulfide) 9.51 2.55 0.01 Anthelmintic (filariasis)
Diethylcarbamazine Citrate salt 0.09 6.9 0.06 Antifilarial
N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine 4-Chlorophenyl methanamine N/A N/A N/A Inhibits wheat germination
2-(1H-Benzimidazol-2-yl)-N-[(E)-dimethylaminomethylidene]benzenesulfonamide Sulfonamide N/A N/A N/A Structural/antimicrobial studies
1H-Benzimidazol-2-yl cinnamyl sulfide (hypothetical) Cinnamyl sulfide ~0.5–2.0* ~3.5–4.0* ~1.5–2.5* Potential antifungal/antiparasitic

*Hypothetical values inferred from substituent effects:

  • The cinnamyl group (aromatic, bulky) likely reduces solubility compared to Albendazole’s carbamate.

Structural and Hydrogen Bonding Features

The benzimidazole core enables hydrogen bonding via N–H groups, while substituents dictate crystal packing and intermolecular interactions. For example:

  • Albendazole : The carbamate group participates in hydrogen bonds (N–H···O), stabilizing its crystalline form .
  • Sulfonamide derivatives (e.g., ): The sulfonamide group forms robust S=O···H–N bonds, contributing to planar molecular stacking.
  • This compound : The cinnamyl sulfide’s sulfur atom may engage in weaker C–H···S interactions, while the conjugated aromatic system could enhance π-π stacking. This might result in less dense crystal packing compared to sulfonamides, affecting thermal stability and dissolution rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.